molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No. B1348638
CAS RN: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922882

Procedure details

5.39 g (18 mmols) of crude 4-(2-hydroxyethyl)-2-[(2-nitrophenyl)azo]phenol synthesized in Example 3 was dissolved in 18 ml of aqueous solution of 2N sodium hydroxide. Subsequently, 9 ml of previously prepared aqueous solution of 25% sodium hydroxide and 5.4 g (83 mmols) of zinc powder were simultaneously added over a period of about 3 hours. The reaction mixture was heated to 70° C. and stirred for about 2 hours. The reaction mixture was then cooled to room temperature and filtered to collect inorganic substance. The obtained mother liquor was acidified with concentrated hydrochloric acid. Precipitated crystals were collected by filtration and recrystalized in toluene, giving 3.70 g of 2-(2H-benzotriazole-2-yl)-4-(2-hydroxyethyl)phenol as yellow crystals (yield 70%, purity 87%).
Quantity
5.39 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)[CH:5]=1>[OH-].[Na+].[Zn]>[N:12]1[N:11]([C:6]2[CH:5]=[C:4]([CH2:3][CH2:2][OH:1])[CH:9]=[CH:8][C:7]=2[OH:10])[N:19]=[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=12 |f:1.2|

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
OCCC1=CC(=C(C=C1)O)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Name
aqueous solution
Quantity
18 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect inorganic substance
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystalized in toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1N(N=C2C1C=CC=C2)C2=C(C=CC(=C2)CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.